molecular formula C19H11ClFN3O B2495417 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone CAS No. 685107-11-3

[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone

Cat. No.: B2495417
CAS No.: 685107-11-3
M. Wt: 351.77
InChI Key: TYDHLULDZHNLAR-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone features a triazole core substituted with a 3-chloro-4-fluorophenyl group at the 1-position and a 2-naphthyl methanone moiety at the 4-position. Its molecular structure combines electron-withdrawing substituents (Cl, F) and an aromatic naphthyl system, which may influence physicochemical properties such as lipophilicity, solubility, and biological activity.

Properties

IUPAC Name

[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O/c20-16-10-15(7-8-17(16)21)24-11-18(22-23-24)19(25)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDHLULDZHNLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

    Coupling Reactions: The triazole ring is then coupled with the substituted phenyl ring and the naphthyl group using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The substituted phenyl and naphthyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents on Triazole Core Methanone/Analogous Group Molecular Weight (g/mol) Key Evidence ID
Target Compound 3-chloro-4-fluorophenyl 2-naphthylmethanone ~350 (estimated) -
{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone 4-methyl-6-(trifluoromethyl)pyrimidinyl 2-naphthylmethanone Higher (exact unspecified)
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 3-chloro-4-methylphenyl 2,2,2-trifluoroethanone 289.64
(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone 3,5-difluorophenyl, 5-CF₃ Phenylmethanone with methoxy linker ~450 (estimated)
(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one 3,4-dichlorophenyl, 5-methyl α,β-unsaturated ketone ~400 (estimated)
Key Observations:
  • Methanone Modifications: Replacement of the 2-naphthyl group with trifluoroethyl () or phenylmethanone () reduces aromatic conjugation, impacting UV absorption and π-π stacking interactions .
  • Bicyclic Substituents: The pyrimidinyl group in introduces a heterocyclic system, which may enhance steric hindrance and hydrogen bonding compared to the target’s monocyclic substituent .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound 1-[1-(3-Chloro-4-methylphenyl)-... () (E)-1-(1-(3,4-Dichlorophenyl)-... ()
Lipophilicity (LogP) High (naphthyl group) Moderate (trifluoroethyl) High (dichlorophenyl + α,β-unsaturated ketone)
Solubility Low (aromatic dominance) Moderate (polar CF₃ group) Low
Molecular Weight ~350 289.64 ~400
Key Observations:
  • The 2-naphthyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., CF₃ in ) .
  • Dichlorophenyl and trifluoromethyl groups () may enhance metabolic stability due to stronger electron withdrawal, whereas the target’s chloro-fluoro combination offers a balance between stability and synthetic accessibility .

Biological Activity

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in a study focused on human non-small cell lung cancer (A549) cells, similar triazole derivatives exhibited significant inhibitory effects with IC50 values ranging from 0.46 µM to 6.34 µM when compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
6lA5490.46
6kA5493.14
Control (5-FU)A5494.98

The mechanism of action for triazole compounds typically involves the induction of apoptosis in cancer cells. This process is mediated through the mitochondrial pathway and caspase activation, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. Some compounds have shown effectiveness against a range of bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. The specific interactions at the molecular level that contribute to these effects are still under investigation.

Case Studies

Several case studies have been documented regarding the biological activity of triazole compounds:

  • Case Study on A549 Cells :
    • Objective : To evaluate the cytotoxicity of synthesized triazole compounds.
    • Findings : Compounds with halogen substitutions demonstrated enhanced cytotoxic effects compared to unsubstituted analogs. The most potent compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • A series of triazole derivatives were screened against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the triazole ring significantly improved antimicrobial activity .

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